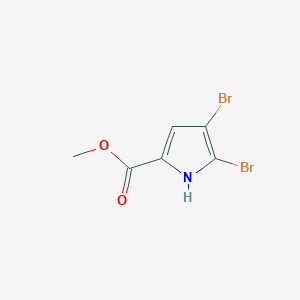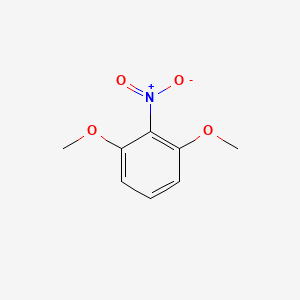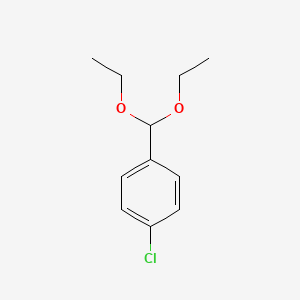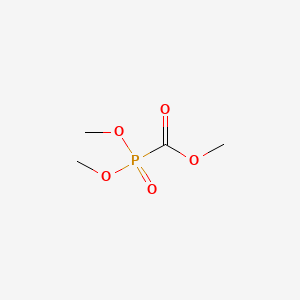
4,4'-Biphenyldiacetonitrile
Overview
Description
4,4’-Biphenyldiacetonitrile is an organic compound with the molecular formula C16H12N2. It features a biphenyl core with acetonitrile groups attached to the 4 and 4’ positions of the biphenyl rings. This compound is known for its applications in the synthesis of microporous organic networks and covalent organic frameworks, making it a valuable building block in materials science .
Mechanism of Action
Target of Action
The primary target of 4,4’-Biphenyldiacetonitrile is the formation of microporous organic networks . The compound is commonly used in the preparation of these networks with aldehydes via the Knoevenagel condensation .
Mode of Action
4,4’-Biphenyldiacetonitrile: interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of aldehydes with the 4,4’-Biphenyldiacetonitrile to form microporous organic networks .
Biochemical Pathways
The biochemical pathway affected by 4,4’-Biphenyldiacetonitrile is the Knoevenagel condensation pathway . This pathway leads to the formation of microporous organic networks, which have applications in visible light-induced hydrogen production and as photocatalysts and biosensors .
Pharmacokinetics
The ADME properties of 4,4’-Biphenyldiacetonitrile The compound has a molecular weight of 23228 g/mol and a predicted density of 1.121±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
The molecular effect of 4,4’-Biphenyldiacetonitrile action is the formation of microporous organic networks . These networks show visible light absorption in the range of 400 – 530 nm and vivid emission at 542 nm . On a cellular level, these networks can be used in applications such as visible light-induced hydrogen production and as photocatalysts and biosensors .
Biochemical Analysis
Biochemical Properties
4,4’-Biphenyldiacetonitrile plays a significant role in biochemical reactions, particularly in the formation of microporous organic networks. It interacts with aldehydes through the Knoevenagel condensation reaction, forming stable COFs. These frameworks are known for their high stability and porosity, making them useful in various applications such as catalysis, gas storage, and drug delivery . The compound’s interactions with aldehydes and other biomolecules are primarily based on the formation of carbon-carbon double bonds, which contribute to the stability and functionality of the resulting networks.
Cellular Effects
The effects of 4,4’-Biphenyldiacetonitrile on cellular processes are primarily related to its role in the formation of COFs. These frameworks can influence cell function by providing a stable and porous environment for various biochemical reactions. For example, COFs formed with 4,4’-Biphenyldiacetonitrile have been shown to enhance the stability and activity of photocatalytic systems for visible light-induced hydrogen production . Additionally, these frameworks can impact cell signaling pathways and gene expression by providing a scaffold for the immobilization of enzymes and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Biphenyldiacetonitrile can change over time due to factors such as stability and degradation. The compound is known for its high stability, which allows it to maintain its structure and functionality over extended periods . Long-term studies have shown that the stability of the resulting COFs can be influenced by environmental factors such as temperature and pH. Degradation of the frameworks can lead to a decrease in their porosity and functionality, impacting their effectiveness in various applications.
Dosage Effects in Animal Models
The effects of 4,4’-Biphenyldiacetonitrile in animal models can vary depending on the dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, it can cause adverse effects such as toxicity and organ damage. Studies have shown that the threshold for these effects can vary depending on the species and the specific application of the compound. It is important to carefully control the dosage to avoid potential toxic effects while maximizing the compound’s benefits.
Metabolic Pathways
4,4’-Biphenyldiacetonitrile is involved in various metabolic pathways, particularly those related to the formation of COFs. The compound interacts with enzymes and cofactors involved in the Knoevenagel condensation reaction, facilitating the formation of stable carbon-carbon double bonds . These interactions can impact metabolic flux and metabolite levels, influencing the overall efficiency and effectiveness of the resulting frameworks. The compound’s role in these pathways is essential for its various applications in catalysis, gas storage, and drug delivery.
Transport and Distribution
Within cells and tissues, 4,4’-Biphenyldiacetonitrile is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, impacting its overall effectiveness . The compound’s linear biphenyl structure allows for efficient transport and distribution, facilitating its incorporation into various biochemical networks. Additionally, the compound’s interactions with transporters and binding proteins can impact its stability and functionality within cells and tissues.
Subcellular Localization
The subcellular localization of 4,4’-Biphenyldiacetonitrile is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, impacting its activity and function . For example, the compound’s interactions with aldehydes can facilitate its incorporation into COFs within specific cellular compartments, enhancing their stability and functionality. The compound’s ability to localize within specific subcellular regions is essential for its various applications in catalysis, gas storage, and drug delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Biphenyldiacetonitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4,4’-bis(chloromethyl)-1,1’-biphenyl with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 4,4’-Biphenyldiacetonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Biphenyldiacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4,4’-Biphenyldicarboxylic acid.
Reduction: 4,4’-Biphenyldiamine.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-Biphenyldiacetonitrile is widely used in scientific research due to its versatile properties:
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
Comparison with Similar Compounds
4,4’-Biphenyldicarboxylic acid: Similar biphenyl core but with carboxylic acid groups instead of nitrile groups.
4,4’-Biphenyldiamine: Similar biphenyl core but with amine groups instead of nitrile groups.
4,4’-Dibromobiphenyl: Similar biphenyl core but with bromine atoms instead of nitrile groups.
Uniqueness: 4,4’-Biphenyldiacetonitrile is unique due to its ability to form stable and highly porous frameworks through condensation reactions. This property is not as pronounced in its similar compounds, making it particularly valuable in materials science and catalysis .
Properties
IUPAC Name |
2-[4-[4-(cyanomethyl)phenyl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICPRLWIFVXEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291214 | |
| Record name | 4,4'-Biphenyldiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7255-83-6 | |
| Record name | 4,4'-Biphenyldiacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Biphenyldiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4'-biphenyldiacetonitrile in the synthesis of the reported COFs?
A1: this compound acts as a key building block in the construction of the COFs. It undergoes a Knoevenagel polycondensation reaction with a chiral tetrabenzaldehyde derivative of dibinaphthyl-22-crown-6. [] This reaction forms a network of olefin-linked (C=C) chiral COFs with a 2D layered tetragonal structure. The researchers then reduce these olefin linkages to form C-C single bond-linked COFs, while preserving the crystalline structure. []
Q2: How does the incorporation of this compound influence the properties of the resulting COFs?
A2: The use of this compound contributes to the overall structure and properties of the resulting COFs. The rigid and linear structure of this compound likely influences the framework's porosity and stability. Additionally, the reduction of the olefin linkages derived from this compound to C-C bonds leads to changes in the COFs' optical properties, resulting in a blue-shifted emission with enhanced quantum yields and fluorescence lifetimes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















